Regiochemical Differentiation: 5-Position Thiourea Exhibits Distinct SAR from the Clinically Characterized 8-Thiocarboxamide Series
The target compound places the thiourea pharmacophore at the 5-position of the tetrahydroquinoline ring, in contrast to the extensively studied 8-thiocarboxamide series that includes the clinical-stage gastric antisecretory agent tiquinamide (3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide hydrochloride). Beattie et al. (1977) directly compared thiourea derivatives against the corresponding 8-thiocarboxamides in the pylorus-ligated rat model and cold-restraint stress gastric erosion model and explicitly concluded that the thioureas “exhibit different structure-activity relationships from the corresponding 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides,” while noting that thiourea activity is “less affected by structural differences” than the thioamide counterparts [1]. Tiquinamide, the prototype 8-thiocarboxamide, demonstrated potent gastric antisecretory activity at 30 mg/kg in the pylorus-ligated rat and was found to be substantially more potent in inhibiting basal acid secretion than the established H2-receptor antagonists metiamide and burimamide [2]. The 5-thiourea compound therefore represents a distinct pharmacological starting point that explores a different region of chemical space.
| Evidence Dimension | Structure-activity relationship profile (regiochemistry: 5-thiourea vs 8-thiocarboxamide) |
|---|---|
| Target Compound Data | 5-position thiourea; SAR distinct from 8-thiocarboxamide series; thiourea activity less affected by structural variation than thioamides [1] |
| Comparator Or Baseline | Tiquinamide (3-methyl-5,6,7,8-tetrahydroquinoline-8-thiocarboxamide HCl): potent antisecretory at 30 mg/kg p.o.; more potent than metiamide and burimamide [2] |
| Quantified Difference | Qualitatively different SAR; thiourea activity less sensitive to structural modification than thioamide activity [1] |
| Conditions | Pylorus-ligated rat (antisecretory) and cold-restraint stress gastric erosion (protective) models [1]; basal acid secretion inhibition models [2] |
Why This Matters
For antiulcer or gastric antisecretory screening programs, the 5-thiourea scaffold accesses a distinct SAR space from the well-precedented 8-thiocarboxamide series, potentially enabling intellectual property differentiation and avoiding cross-resistance or overlapping toxicity profiles.
- [1] Beattie DE, Crossley R, Curran ACW, Hill DG, Lawrence AE. 5,6,7,8-Tetrahydroquinolines. 5. Antiulcer and antisecretory activity of 5,6,7,8-tetrahydroquinolinethioureas and related heterocycles. J Med Chem. 1977;20(5):718-721. doi:10.1021/jm00215a020. View Source
- [2] NCATS Inxight Drugs. Tiquinamide Hydrochloride. Potent gastric antisecretory agent; more potent than metiamide and burimamide in inhibiting basal acid secretion. View Source
